molecular formula C6H9F2I B12990924 Rel-(1R,2S,4r)-1,2-difluoro-4-(iodomethyl)cyclopentane

Rel-(1R,2S,4r)-1,2-difluoro-4-(iodomethyl)cyclopentane

Cat. No.: B12990924
M. Wt: 246.04 g/mol
InChI Key: YIPVJJIGRLHJGA-GOHHTPAQSA-N
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Description

Rel-(1R,2S,4r)-1,2-difluoro-4-(iodomethyl)cyclopentane is a cyclopentane derivative characterized by the presence of two fluorine atoms and an iodomethyl group

Properties

Molecular Formula

C6H9F2I

Molecular Weight

246.04 g/mol

IUPAC Name

(1S,2R)-1,2-difluoro-4-(iodomethyl)cyclopentane

InChI

InChI=1S/C6H9F2I/c7-5-1-4(3-9)2-6(5)8/h4-6H,1-3H2/t4?,5-,6+

InChI Key

YIPVJJIGRLHJGA-GOHHTPAQSA-N

Isomeric SMILES

C1[C@H]([C@H](CC1CI)F)F

Canonical SMILES

C1C(CC(C1F)F)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S,4r)-1,2-difluoro-4-(iodomethyl)cyclopentane typically involves multiple steps, starting from readily available precursors. One common approach involves the fluorination of a cyclopentane derivative followed by the introduction of the iodomethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of organic synthesis and industrial-scale production can be applied. This includes optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S,4r)-1,2-difluoro-4-(iodomethyl)cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The fluorine atoms can participate in addition reactions with suitable electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopentane derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Rel-(1R,2S,4r)-1,2-difluoro-4-(iodomethyl)cyclopentane exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, while the iodomethyl group can facilitate binding to specific sites on target molecules. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3S,5R)-(-)-Pinanediol: A compound with a similar cyclopentane structure but different functional groups.

    (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol: Another cyclopentane derivative with different substituents.

Uniqueness

Rel-(1R,2S,4r)-1,2-difluoro-4-(iodomethyl)cyclopentane is unique due to the combination of fluorine and iodine atoms, which can impart distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles.

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